molecular formula C15H17N3O3 B1474107 Benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate CAS No. 1424939-56-9

Benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate

Cat. No.: B1474107
CAS No.: 1424939-56-9
M. Wt: 287.31 g/mol
InChI Key: RKLNWAIBRGVGHB-UHFFFAOYSA-N
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Description

Benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate is a heterocyclic compound featuring a fused imidazo-pyrazine core with a benzyl ester group at position 7, a methyl substituent at position 1, and a partially saturated ring system. Its unique substitution pattern influences reactivity, solubility, and biological activity.

Properties

IUPAC Name

benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-13-9-17(7-8-18(13)14(19)16-11)15(20)21-10-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLNWAIBRGVGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CN(CCN2C(=O)N1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401113646
Record name Imidazo[1,5-a]pyrazine-7(3H)-carboxylic acid, 2,5,6,8-tetrahydro-1-methyl-3-oxo-, phenylmethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1424939-56-9
Record name Imidazo[1,5-a]pyrazine-7(3H)-carboxylic acid, 2,5,6,8-tetrahydro-1-methyl-3-oxo-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1424939-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,5-a]pyrazine-7(3H)-carboxylic acid, 2,5,6,8-tetrahydro-1-methyl-3-oxo-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

  • Molecular Formula : C15H17N3O3
  • Molecular Weight : 287.32 g/mol
  • IUPAC Name : this compound

The compound features an imidazo-pyrazine scaffold that is known for its ability to modulate biological pathways.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazoles, including this compound, exhibit potent antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi by disrupting cellular processes such as protein synthesis and membrane integrity .

Antiviral Properties

Preliminary data suggest that this compound may also possess antiviral activity. In vitro assays have shown effectiveness against several RNA viruses. The mechanism appears to involve interference with viral replication pathways, although specific targets within the viral life cycle remain to be elucidated .

Anticancer Potential

The compound's biological activity extends to potential anticancer effects. Studies indicate that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in certain cancer cell lines .

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various imidazole derivatives:

  • Objective : To evaluate the effectiveness against Staphylococcus aureus and Escherichia coli.
  • Method : Disk diffusion method was employed.
  • Results : Benzyl 1-methyl-3-oxo showed a significant zone of inhibition compared to standard antibiotics.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15

Study 2: Antiviral Activity

A recent investigation into the antiviral properties of benzyl 1-methyl-3-oxo revealed:

  • Objective : To assess activity against influenza virus.
  • Method : Plaque reduction assay.
  • Results : The compound reduced viral titers significantly at concentrations as low as 10 µM.
Concentration (µM)Viral Titer Reduction (%)
1075
5090

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to inhibit the growth of various bacterial strains and fungi by disrupting cellular processes such as protein synthesis and membrane integrity.

Study Example :
In a controlled study assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, using the disk diffusion method yielded significant results:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15

Antiviral Properties

Preliminary data suggest that Benzyl 1-methyl-3-oxo may possess antiviral activity. In vitro assays have demonstrated effectiveness against several RNA viruses.

Study Example :
A recent investigation into its antiviral properties against influenza virus showed:

Concentration (µM)Viral Titer Reduction (%)
1075
5090

Anticancer Potential

The compound's biological activity extends to potential anticancer effects. Studies indicate that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Key Findings :

  • Induces apoptosis by upregulating pro-apoptotic factors.
  • Downregulates anti-apoptotic proteins in certain cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the effectiveness of Benzyl 1-methyl-3-oxo against clinically isolated strains of bacteria. The compound was tested alongside standard antibiotics, demonstrating superior efficacy in inhibiting bacterial growth.

Case Study 2: Antiviral Activity

In a detailed assessment of its antiviral properties, researchers utilized plaque reduction assays to measure its impact on viral replication. Results indicated a significant reduction in viral titers at low concentrations, suggesting its potential as a therapeutic agent against viral infections.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate (CAS 1246551-25-6)
  • Structural Differences : Lacks the benzyl ester and methyl group at position 1; instead, it has a tert-butyl ester and a fully saturated hexahydroimidazo-pyrazine core.
  • Properties : Molecular weight = 241.29 g/mol, purity ≥99.9%, and exists as a solid/liquid .
  • Applications : Used as a synthetic intermediate in pharmaceuticals and agrochemicals. The tert-butyl group enhances stability under basic conditions compared to benzyl esters .
tert-Butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS 374795-76-3)
  • Structural Differences : Contains a 5,6-dihydroimidazo-pyrazine core (less saturated than the target compound) and a tert-butyl ester.
  • Properties: Molecular weight = 223.27 g/mol, purity ≥98%, and is a white to off-white solid.
tert-Butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS 1188265-64-6)
  • Structural Differences : Features a bromine atom at position 1 and a tert-butyl ester. Bromine introduces a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Applications: Valued in drug discovery for modular derivatization. Brominated analogs are 10–20% more expensive than non-halogenated versions due to synthetic complexity .

Functional Group Impact on Reactivity and Stability

Compound Ester Group Key Substituents Stability Profile Reactivity Notes
Target Compound Benzyl 1-Methyl, 3-oxo Labile under acidic/H₂ conditions Benzyl ester facilitates deprotection via hydrogenolysis
CAS 1246551-25-6 tert-Butyl None at position 1 Stable in acidic/basic conditions Requires strong acids (e.g., TFA) for deprotection
CAS 374795-76-3 tert-Butyl None at position 1 Moderate stability Used in click chemistry for triazole synthesis

Preparation Methods

General Synthetic Strategy

The synthesis typically involves constructing the imidazo[1,5-a]pyrazine core followed by functional group modifications to introduce the benzyl ester and methyl substituents. The key steps include:

  • Formation of amide intermediates from pyrazine derivatives.
  • Cyclization and condensation to form the imidazo[1,5-a]pyrazine ring system.
  • Catalytic hydrogenation to reduce imidazo derivatives to tetrahydro forms.
  • Protection and halogenation of amino groups.
  • Esterification or condensation with carboxylic acids to form the benzyl ester.

Detailed Preparation Steps

Formation of Amide Intermediate

  • Starting from pyrazine 2-methylamine, acid anhydride is added dropwise in an ice-water bath.
  • The mixture is stirred at room temperature to yield an amide product.

Cyclization to Imidazo[1,5-a]pyrazine Derivative

  • The amide product is reacted with phosphorus oxychloride at room temperature.
  • Subsequent heating with phosphorus pentoxide under reflux conditions leads to the condensation product, the imidazo[1,5-a]pyrazine derivative.

Reduction to Tetrahydro Derivative

  • The imidazo[1,5-a]pyrazine derivative is dissolved in ethanol.
  • Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere reduces the compound to the tetrahydro-imidazo[1,5-a]pyrazine derivative with desired substitutions (e.g., methyl groups).

Amino Group Protection and Halogenation

  • The tetrahydro derivative is reacted with di-tert-butyl dicarbonate in ethanol to protect the amino group.
  • The protected compound is then halogenated using halogenated succinimide in ethanol at room temperature.

Esterification to Form Benzyl Ester

  • The halogenated intermediate is subjected to carbonylation under a carbon monoxide atmosphere.
  • Reaction with cobalt octacarbonyl and chloroacetate in methanol at elevated temperatures produces the ester-substituted tetrahydro-imidazo[1,5-a]pyrazine.
  • Final condensation with benzyl carboxylic acid derivatives in dichloromethane or methanol yields the benzyl ester.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%)
Amide formation Acid anhydride, dropwise addition Water/ice bath 0°C to room temp 1-2 hours High (>85%)
Cyclization Phosphorus oxychloride, phosphorus pentoxide None specified Reflux Several hours Moderate to high
Hydrogenation Pd/C catalyst, H2 gas Ethanol Room temperature Several hours High (>90%)
Amino protection Di-tert-butyl dicarbonate Ethanol Room temperature 2-4 hours High (>90%)
Halogenation Halogenated succinimide Ethanol Room temperature 1-3 hours High (>85%)
Carbonylation & esterification Cobalt octacarbonyl, chloroacetate, CO atmosphere Methanol Oil bath (~65-80°C) 3-6 hours Moderate (60-70%)
Final condensation Benzyl carboxylic acid, condensation reagent Dichloromethane Room temperature 2-4 hours High (>85%)

Purification and Characterization

  • After each reaction step, the reaction mixture is commonly concentrated under reduced pressure.
  • The crude products are purified by silica gel column chromatography.
  • The purity and identity of the compounds are confirmed by thin-layer chromatography (TLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
  • Typical isolated yields of the final benzyl ester compound range from 74% to 94%, depending on the specific reaction conditions and scale.

Research Findings and Optimization Notes

  • The use of Pd/C catalytic hydrogenation in ethanol is effective for selective reduction of the imidazo ring without affecting other functional groups.
  • Protection of amino groups with di-tert-butyl dicarbonate prevents side reactions during halogenation and carbonylation steps.
  • The carbonylation under a carbon monoxide atmosphere with cobalt octacarbonyl is a critical step to introduce ester functionality, requiring careful control of temperature and reaction time to maximize yield.
  • Silica gel chromatography remains the preferred purification method to achieve high purity suitable for pharmaceutical applications.
  • Reaction monitoring by TLC ensures completion of each step, minimizing impurities and side products.

Summary Table of Preparation Route

Stage Reaction Type Key Reagents Purpose Outcome
1. Amide formation Acylation Acid anhydride, pyrazine 2-methylamine Introduce amide functionality Amide intermediate
2. Cyclization Condensation Phosphorus oxychloride, phosphorus pentoxide Ring closure to imidazo derivative Imidazo[1,5-a]pyrazine core
3. Reduction Catalytic hydrogenation Pd/C, H2 Saturate ring to tetrahydro form Tetrahydro-imidazo derivative
4. Amino protection Carbamate formation Di-tert-butyl dicarbonate Protect amino group Protected amine intermediate
5. Halogenation Electrophilic halogenation Halogenated succinimide Introduce halogen for further reaction Halogenated intermediate
6. Carbonylation & Esterification Carbonylation & condensation Cobalt octacarbonyl, chloroacetate, benzyl carboxylic acid Introduce benzyl ester group Final benzyl ester compound

Q & A

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The compound can be synthesized via multistep reactions involving reductive amination and cyclization. For example, tert-butyl-protected analogs (e.g., tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate) are synthesized using reductive amination (General Procedure A in ), followed by deprotection and functionalization. Key factors include:

  • Temperature control : Reactions often require reflux conditions (e.g., 5 hours in ethanol at 80°C for hydrazide formation, as in ).
  • Catalysts : Use of bases like triethylamine or Pd/C for hydrogenation steps.
  • Purification : Column chromatography or recrystallization (e.g., from ethanol or DMF) is critical for achieving >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.49 ppm for methyl groups in ) to assign protons and carbons in the imidazo-pyrazine core.
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., HRMS m/z 550.0978 calculated vs. 550.0816 observed in ).
  • IR spectroscopy : Confirms carbonyl (C=O, ~1681 cm⁻¹) and amine (N-H, ~3100 cm⁻¹) groups .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution or ester variations) impact biological activity?

Substituents significantly alter pharmacological profiles:

  • Bromo analogs (e.g., tert-butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate) show enhanced antibacterial activity due to increased electrophilicity .
  • Hydroxymethyl or difluoromethyl groups () improve hydrogen bonding and hydrophobic interactions with enzymes, modulating target affinity.
  • Comparative studies : Use IC₅₀ assays and molecular docking to quantify activity shifts (e.g., tert-butyl derivatives in show 0.76–0.87 similarity indices) .

Q. How can researchers resolve contradictions in spectral data or purity reports across studies?

  • Purity validation : Cross-check HPLC retention times with synthesized standards (e.g., 95% purity in ).
  • Spectral discrepancies : Assign ambiguous peaks using 2D NMR (e.g., NOESY for spatial correlations) or spiking experiments with authentic samples .
  • Batch variability : Optimize reaction stoichiometry (e.g., equimolar ratios in ) to minimize byproducts .

Q. What strategies are recommended for optimizing reaction scalability without compromising stereochemical integrity?

  • Continuous flow chemistry : Enhances reproducibility for multistep syntheses (e.g., ).
  • Protecting groups : Use tert-butyl carbamates () to stabilize intermediates during scale-up.
  • In-line analytics : Implement FTIR or UV monitoring to detect intermediates in real time .

Methodological Challenges

Q. How can researchers address low yields in reductive amination steps for similar imidazo-pyrazines?

  • Solvent optimization : Switch from ethanol to THF or DCM to improve solubility of amine intermediates.
  • Catalyst screening : Test Pd/C, PtO₂, or NaBH₃CN for selective reduction ().
  • Temperature gradients : Stepwise heating (25°C → 60°C) reduces side reactions .

Q. What computational tools are effective for predicting the compound’s solubility and log P values?

  • Silicos-IT and Ali log S predictors : Estimate aqueous solubility (e.g., 7.34 mg/mL in ).
  • Molecular dynamics simulations : Model solvation shells to optimize formulation for in vivo studies .

Comparative Analysis

Q. How does this compound compare to tert-butyl-protected analogs in terms of stability and reactivity?

  • Stability : Benzyl esters () are more labile under acidic conditions vs. tert-butyl esters ().
  • Reactivity : Bromo-substituted derivatives () undergo SNAr reactions, while hydroxymethyl groups () participate in Mitsunobu couplings .

Q. What are the key differences in antimicrobial activity between this compound and its pyrrolidine or triazole analogs?

  • Imidazo-pyrazines () exhibit broader-spectrum activity due to planar aromatic cores vs. non-planar pyrrolidines.
  • Triazole derivatives () show higher metabolic stability but lower potency against Gram-negative strains .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate
Reactant of Route 2
Benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate

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